![molecular formula C17H14O B14434588 Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- CAS No. 80299-44-1](/img/structure/B14434588.png)
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- is a chemical compound with the molecular formula C17H14O and a molecular weight of 234.29246 This compound is characterized by its unique structure, which includes multiple conjugated double bonds and a ketone functional group
Vorbereitungsmethoden
The synthesis of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- typically involves multiple steps, including the formation of the conjugated system and the introduction of the ketone group. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may include large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect various biochemical processes. Its ketone group can also form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- can be compared with other similar compounds, such as:
Gona-1,3,5(10)-trien-17-one, 3-methoxy-: This compound has a similar conjugated system but includes a methoxy group, which can alter its chemical properties and reactivity.
Gona-1,3,5,7,9,15-hexaen-12-ol, (13xi,14xi)-: This compound contains a hydroxyl group instead of a ketone, which can affect its polarity and hydrogen bonding capabilities.
The uniqueness of Gona-1,3,5,7,9,15-hexaen-12-one, (13xi,14xi)- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
80299-44-1 | |
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
11,13,14,17-tetrahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C17H14O/c18-17-10-16-12-5-2-1-4-11(12)8-9-14(16)13-6-3-7-15(13)17/h1-6,8-9,13,15H,7,10H2 |
InChI-Schlüssel |
AFXYVYPXVYFOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(=O)CC3=C2C=CC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.